molecular formula C20H22F2N4O2S B7948648 ARRY-520 R-Enantiomer

ARRY-520 R-Enantiomer

Cat. No.: B7948648
M. Wt: 420.5 g/mol
InChI Key: LLXISKGBWFTGEI-UHFFFAOYSA-N
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Description

ARRY-520 R-Enantiomer: is a synthetic compound with a complex structure that includes a thiadiazole ring, a difluorophenyl group, and an aminopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARRY-520 R-Enantiomer typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Attachment of the Aminopropyl Chain: The aminopropyl chain can be attached through an alkylation reaction using an appropriate alkyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl chain, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the aminopropyl chain.

    Reduction: Reduced amine derivatives of the carboxamide group.

    Substitution: Substituted derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to act as a drug candidate for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ARRY-520 R-Enantiomer would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    ARRY-520 R-Enantiomer: can be compared with other thiadiazole derivatives, such as:

Uniqueness

The presence of the difluorophenyl group and the specific substitution pattern in this compound makes it unique compared to other similar compounds. These structural features may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXISKGBWFTGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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